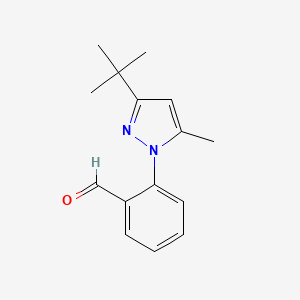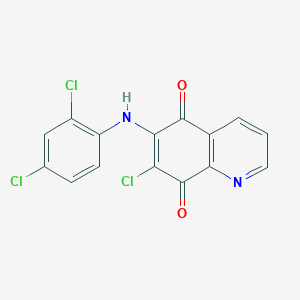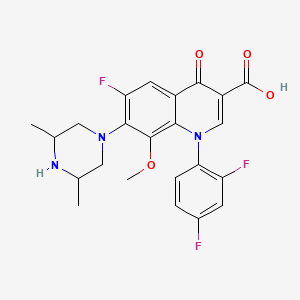
2-(3-tert-Butyl-5-methyl-1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a methyl group, attached to a benzaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The tert-butyl and methyl groups are introduced through alkylation reactions. The final step involves the formylation of the pyrazole ring to introduce the benzaldehyde moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(tert-Butyl)-1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)acetophenone: Contains an acetophenone moiety instead of a benzaldehyde moiety.
Uniqueness
2-(3-(tert-Butyl)-5-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications .
Propiedades
Número CAS |
832141-89-6 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-(3-tert-butyl-5-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C15H18N2O/c1-11-9-14(15(2,3)4)16-17(11)13-8-6-5-7-12(13)10-18/h5-10H,1-4H3 |
Clave InChI |
XYVVZXOVLQMFHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC=C2C=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)



![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)


![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
